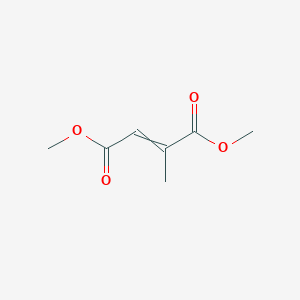

Citraconic acid dimethyl ester

Overview

Description

It is a clear, colorless liquid with a boiling point of 211°C and a density of 1.11 g/cm³ . This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

Citraconic acid, dimethyl ester, is a small molecule that primarily targets the Fumarate Reductase Flavoprotein Subunit in organisms like Shewanella frigidimarina . This protein plays a crucial role in the electron transport chain, a vital process for cellular respiration and energy production.

Mode of Action

It is known to interact with its target protein, potentially influencing the electron transport chain and thus affecting the energy production within the cell .

Biochemical Pathways

It is known that this compound is one of the isomeric dicarboxylic acids produced by the distillation of citric acid or as metabolites by microorganisms . This suggests that it may play a role in the citric acid cycle, a key metabolic pathway responsible for the chemical conversion of carbohydrates, fats, and proteins into carbon dioxide and water to generate a form of usable energy.

Result of Action

Given its potential role in the citric acid cycle, it may influence energy production within the cell .

Biochemical Analysis

Cellular Effects

It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: Citraconic acid, dimethyl ester can be synthesized through the esterification of citraconic acid with methanol under acidic conditions. The reaction typically involves heating citraconic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction proceeds as follows:

Citraconic acid+Methanol→Citraconic acid, dimethyl ester+Water

Industrial Production Methods: Industrial production of citraconic acid, dimethyl ester often involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Citraconic acid, dimethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to produce citraconic acid and methanol under acidic or basic conditions.

Reduction: It can be reduced to produce acyclic alkanes using homogeneous catalysts or biocatalysts.

Free-Radical Addition: The compound can participate in free-radical addition reactions with esters of alkanedicarboxylic acids, forming new C-C bonds.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

Reduction: Homogeneous catalysts like palladium or biocatalysts.

Free-Radical Addition: Radical initiators such as azobisisobutyronitrile (AIBN).

Major Products Formed:

Hydrolysis: Citraconic acid and methanol.

Reduction: Acyclic alkanes.

Free-Radical Addition: Tetramethyl esters of 2-pentene-1,2,3,5-tetracarboxylic acid and 2-hexene-1,2,3,6-tetracarboxylic acid.

Scientific Research Applications

Citraconic acid, dimethyl ester has several scientific research applications:

Comparison with Similar Compounds

Citraconic acid, dimethyl ester can be compared with other similar compounds such as itaconic acid and mesaconic acid:

Itaconic Acid: Itaconic acid is a bio-based monounsaturated organic acid used in various industrial applications.

Mesaconic Acid: Mesaconic acid is the trans-isomer of citraconic acid and has similar chemical properties but different spatial configuration.

Uniqueness: Citraconic acid, dimethyl ester is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit significant biological activities, making it a valuable compound in both research and industrial applications.

Biological Activity

Citraconic acid dimethyl ester (CADME), with the chemical formula CHO and CAS number 617-54-9, is a dicarboxylic acid derivative that has garnered interest due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

This compound is a clear, colorless liquid with a boiling point of 211°C and a density of 1.11 g/cm³. It is primarily synthesized through the esterification of citraconic acid, which can be derived from citric acid or produced by microbial metabolism. The compound is noted for its role as an intermediate in organic synthesis and has been explored for various biological applications.

Antioxidant Properties

Research indicates that CADME exhibits antioxidant activity , which may be attributed to its ability to scavenge free radicals and mitigate oxidative stress in biological systems. This property is significant in the context of diseases where oxidative damage plays a critical role.

Anti-inflammatory Effects

CADME has been investigated for its anti-inflammatory properties . Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This mechanism could have implications for treating inflammatory diseases.

Antiviral Activity

One of the most promising aspects of CADME is its potential as an antiviral agent . It has shown efficacy in inhibiting the release of influenza viruses from infected human cells, suggesting its utility in antiviral drug development. This action is thought to involve disruption of viral replication processes.

Target Interactions

This compound primarily interacts with Fumarate Reductase Flavoprotein Subunit in organisms such as Shewanella frigidimarina. This interaction is believed to influence the electron transport chain, thereby affecting cellular energy production.

Cellular Effects

At the cellular level, CADME can impact various signaling pathways and gene expression profiles. Its involvement in the citric acid cycle positions it as a significant player in metabolic regulation.

In Vitro Studies

In vitro studies have demonstrated that CADME can reduce oxidative stress markers in cultured cells. For instance, a study showed that treatment with CADME decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Boiling Point | 211°C |

| Density | 1.11 g/cm³ |

| Antioxidant Activity | Yes |

| Anti-inflammatory Activity | Yes |

| Antiviral Activity | Yes |

Properties

IUPAC Name |

dimethyl 2-methylbut-2-enedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-5(7(9)11-3)4-6(8)10-2/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEXBUQDXKPVHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862298 | |

| Record name | cis/trans-Dimethyl 2-methylbut-2-enedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-54-9 | |

| Record name | 2-Butenedioic acid, 2-methyl-, 1,4-dimethyl ester, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.